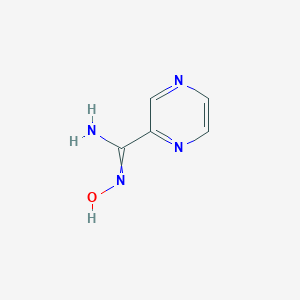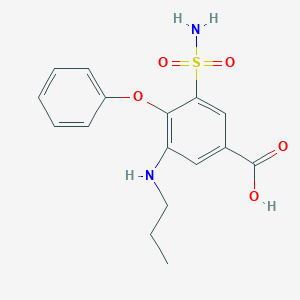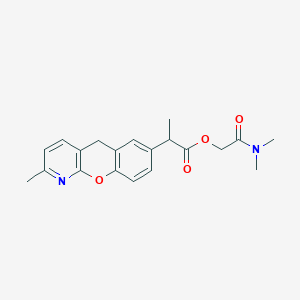
Tilnoprofen arbamel
Übersicht
Beschreibung
Tilnoprofen-Arbamel, ein 7-Acetat-Derivat von α,2-Dimethyl-5H-1benzopyrano[2,3-b]pyridin, ist ein Prodrug, das als neues nicht-steroidales Antirheumatikum (NSAR) entwickelt wurde. . Nach der Verabreichung wird TILNOPROFEN ARBAMEL schnell zu seinem aktiven Metaboliten, α,2-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-7-essigsäure, hydrolysiert, welches als Cyclooxygenase-Inhibitor wirkt .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Veresterung von α,2-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-7-essigsäure mit N,N-Dimethylglykolamid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um den Veresterungsprozess zu erleichtern. Industrielle Produktionsmethoden würden wahrscheinlich diese Bedingungen optimieren, um eine hohe Ausbeute und Reinheit des Endprodukts zu erzielen .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Das Prodrug wird schnell zu seinem aktiven Metaboliten, α,2-Dimethyl-5H-benzopyrano[2,3-b]pyridin-7-essigsäure, hydrolysiert.
Oxidation und Reduktion: Diese Reaktionen sind für this compound weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Ester- und Amid-Funktionsgruppen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Säuren oder Basen für die Hydrolyse, Oxidations- oder Reduktionsmittel für Oxidations- und Reduktionsreaktionen und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise der aktive Metabolit und andere Derivate, abhängig von den spezifischen Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung von Veresterungs- und Hydrolysereaktionen.
Medizin: Erforscht als Behandlung für Schmerzen und Entzündungen bei Erkrankungen wie rheumatoider Arthritis.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer NSAR und verwandter Arzneimittel.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine schnelle Hydrolyse zum aktiven Metaboliten, α,2-Dimethyl-5H-1benzopyrano[2,3-b]pyridin-7-essigsäure. Dieser aktive Metabolit hemmt Cyclooxygenase-Enzyme, die an der Produktion von Prostaglandinen beteiligt sind, die Entzündungen und Schmerzen vermitteln . Durch die Hemmung dieser Enzyme reduziert die Verbindung Entzündungen und wirkt analgetisch .
Vorbereitungsmethoden
The synthesis of TILNOPROFEN ARBAMEL involves the esterification of alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid with N,N-dimethylglycolamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods would likely involve optimizing these conditions to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
TILNOPROFEN ARBAMEL undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is rapidly hydrolyzed to its active metabolite, alpha,2-dimethyl-5H-benzopyrano[2,3-b]pyridine-7-acetic acid.
Oxidation and Reduction: These reactions are less common for this compound but may occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ester and amide functional groups.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing or reducing agents for oxidation and reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions are typically the active metabolite and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of TILNOPROFEN ARBAMEL involves its rapid hydrolysis to the active metabolite, alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid. This active metabolite inhibits cyclo-oxygenase enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain . By inhibiting these enzymes, the compound reduces inflammation and provides analgesic effects .
Vergleich Mit ähnlichen Verbindungen
TILNOPROFEN ARBAMEL kann mit anderen nicht-steroidalen Antirheumatika (NSAR) verglichen werden, wie z. B.:
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seiner schnellen Umwandlung in einen aktiven Metaboliten, der Cyclooxygenase-Enzyme effektiv hemmt .
Eigenschaften
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
| Record name | Mepranoprofen arbamel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118635-52-2 | |
| Record name | Tilnoprofen arbamel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilnoprofen arbamel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepranoprofen arbamel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILNOPROFEN ARBAMEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

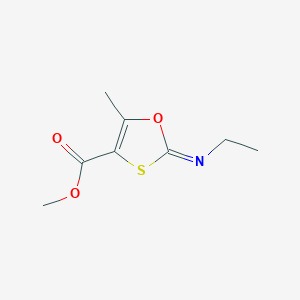




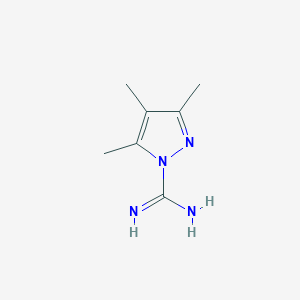

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)

